Brorphine

Description

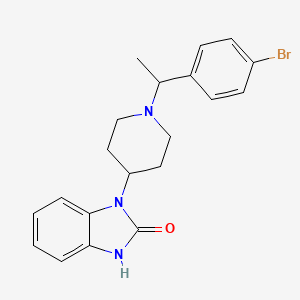

Structure

3D Structure

Properties

CAS No. |

2244737-98-0 |

|---|---|

Molecular Formula |

C20H22BrN3O |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

3-[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C20H22BrN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25) |

InChI Key |

CNOFBGYRMCBVLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Chemical Architecture and Structure Activity Relationships of Brorphine and Analogues

Structural Framework of Brorphine: The Piperidine (B6355638) Benzimidazolone Moiety

This compound is characterized by a piperidine benzimidazolone scaffold. ugent.belisbonaddictions.eu Specifically, its chemical name is 1-[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one. unodc.orgusdoj.gov The core structure consists of a piperidine ring substituted at the 4-position with a benzimidazol-2-one (B1210169) group. usdoj.govwikipedia.orgresearchgate.net An N-substitution on the piperidine ring features a 1-(4-bromophenyl)ethyl moiety. usdoj.govcaymanchem.com This substituted piperidine-benzimidazolone structure is the defining characteristic of this compound and its related analogues. researchgate.netresearchgate.net

Comparative Structural Analysis with Other Opioid Classes

While this compound is a synthetic opioid, its chemical structure is distinct from classic opioid classes like morphine and fentanyl, although it retains some structural similarities to fentanyl. wikipedia.orgresearchgate.netresearchgate.net

Morphine, a natural opiate, possesses a complex pentacyclic structure based on a phenanthrene (B1679779) nucleus. scielo.org.mxresearchgate.netnih.gov This includes a furan (B31954) ring and a heterocycle containing an amine group. scielo.org.mx

Fentanyl, a synthetic opioid, belongs to the phenylpiperidine class. scielo.org.mxscielo.org.mx Its structure is characterized by a phenyl group attached to a piperidine ring, with various substitutions. scielo.org.mxscielo.org.mx

This compound, in contrast, features the piperidine ring linked to a benzimidazolone group, with a substituted phenylethyl group attached to the piperidine nitrogen. usdoj.govwikipedia.orgresearchgate.net Although it contains a piperidine ring like fentanyl, the presence of the benzimidazolone moiety and the specific N-substitution pattern differentiate it structurally from fentanyl and its direct analogues. wikipedia.orgresearchgate.netscielo.org.mx This structural distinction is significant, as it can cause this compound to fall outside the scope of generic legislation designed to control fentanyl analogues in some jurisdictions. unodc.orgwikipedia.orgresearchgate.net Structurally, this compound has also been noted to have similarities to compounds like benzylfentanyl and bezitramide, though it remains sufficiently distinct from the formal definition of a "fentanyl analogue". wikipedia.org R6890 (spirochlorphine), another opioid analgesic, is also noted to have a similar structure to this compound, replacing the benzimidazole (B57391) ring with a spirocyclic system while retaining a 4-chlorophenylethyl group. wikipedia.orgunodc.org

Exploration of this compound Analogues

Research has explored various analogues of this compound to understand how structural modifications impact their pharmacological profiles. mdpi.comugent.belisbonaddictions.eu These analogues often involve modifications to the substituents on the core piperidine benzimidazolone scaffold. unodc.org

Synthesis and Characterization of Halogenated Analogues (e.g., Orphine, Fluorphine, Chlorphine (B10827518), Iodorphine)

A recent study focused on the synthesis and pharmacological characterization of this compound and four structurally similar benzimidazolone opioids: Orphine, Fluorphine, Chlorphine, and Iodorphine. mdpi.comugent.belisbonaddictions.eu These analogues differ from this compound primarily in the halogen atom (or lack thereof) at the para position of the phenyl ring attached to the ethyl group on the piperidine nitrogen. mdpi.comunodc.org

Orphine: The simplest analogue in this series, lacking a halogen substituent on the phenyl ring. unodc.org

Fluorphine: Features a fluorine atom at the para position of the phenyl ring. mdpi.comlisbonaddictions.eu

Chlorphine: Contains a chlorine atom at the para position of the phenyl ring. mdpi.comlisbonaddictions.euunodc.org Chlorphine is structurally very similar to orphine, differing only by the presence of the chlorine atom. unodc.org

Iodorphine: Possesses an iodine atom at the para position of the phenyl ring. mdpi.comlisbonaddictions.eu

The synthesis of these analogues allows for systematic investigation of the impact of different substituents on opioid receptor binding and activity. mdpi.comugent.be Characterization involves techniques such as radioligand binding assays and cell-based receptor activation assays to determine binding affinity and functional efficacy at opioid receptors, particularly the mu-opioid receptor (MOR). mdpi.comugent.belisbonaddictions.eu

Structural Modifications and their Impact on Pharmacological Profiles

Studies on this compound and its halogenated analogues have provided insights into structure-activity relationships within this class of compounds. mdpi.comugent.belisbonaddictions.eu

In vitro studies using radioligand binding assays in rat brain tissue indicated that this compound and its analogues (orphine, fluorphine, chlorphine, and iodorphine) bind to the mu-opioid receptor (MOR) with nanomolar affinity. ugent.belisbonaddictions.eu Analogues with smaller substituents, such as Fluorphine and Orphine, demonstrated the highest MOR binding affinity. mdpi.comugent.belisbonaddictions.eu

Further in vitro characterization using cell-based MOR activation assays (measuring β-arrestin 2 and mini-Gαi recruitment) showed that Chlorphine, this compound, and Iodorphine were generally the most active MOR agonists among the tested analogues. mdpi.comugent.belisbonaddictions.eu this compound has been identified as a full mu-opioid receptor agonist, with potency greater than morphine and comparable or slightly lower than fentanyl. unodc.orgusdoj.govresearchgate.netscielo.org.mxunodc.orgscielo.org.mx

In vivo studies in mice corroborated some of these findings, showing that all analogues generally increased the threshold for acute mechanical and thermal pain stimuli. mdpi.comugent.belisbonaddictions.eu Notably, only this compound and chlorphine achieved maximum antinociception in both pain assays. mdpi.comugent.belisbonaddictions.eu

These findings suggest that while smaller substituents on the phenyl ring may enhance binding affinity, larger halogens like bromine and chlorine appear to be associated with higher functional activity and antinociceptive effects in this series. mdpi.comugent.belisbonaddictions.eu The studies indicate that this compound-like piperidine benzimidazolones are opioid agonists with varying degrees of antinociception and respiratory depression in vivo. ugent.belisbonaddictions.eu

A summary of the in vitro binding affinity and activity data for this compound and its halogenated analogues is presented in the table below, based on research findings:

| Compound | MOR Binding Affinity (nM) | MOR Activation (β-arrestin 2 recruitment) | MOR Activation (mini-Gαi recruitment) |

| This compound | nM affinity ugent.belisbonaddictions.eu | High activity mdpi.comugent.belisbonaddictions.eu | High activity mdpi.comugent.belisbonaddictions.eu |

| Orphine | Highest affinity mdpi.comlisbonaddictions.eu | Lower activity mdpi.comugent.belisbonaddictions.eu | Lower activity mdpi.comugent.belisbonaddictions.eu |

| Fluorphine | Highest affinity mdpi.comlisbonaddictions.eu | Lower activity mdpi.comugent.belisbonaddictions.eu | Lower activity mdpi.comugent.belisbonaddictions.eu |

| Chlorphine | nM affinity ugent.belisbonaddictions.eu | High activity mdpi.comugent.belisbonaddictions.eu | High activity mdpi.comugent.belisbonaddictions.eu |

| Iodorphine | nM affinity ugent.belisbonaddictions.eu | High activity mdpi.comugent.belisbonaddictions.eu | High activity mdpi.comugent.belisbonaddictions.eu |

Note: Specific nM affinity values and relative activity levels vary between studies and assays. The table summarizes general trends reported in the provided sources. mdpi.comugent.belisbonaddictions.eu

Isotopic Labeling Strategies in this compound Research (e.g., this compound-d7)

Isotopic labeling, particularly with deuterium (B1214612), is a common strategy in pharmacological and forensic research. This compound-d7 is a deuterated analogue of this compound where seven hydrogen atoms have been replaced with deuterium. caymanchem.comcaymanchem.com

This compound-d7 is primarily used as an internal standard for the quantification of this compound in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.comglpbio.com The deuterium labeling results in a distinct mass shift compared to the non-deuterated this compound, allowing for accurate identification and quantification in complex matrices.

The specific sites of deuterium incorporation in this compound-d7 can vary, but a common form involves labeling on the ethyl group and the bromophenyl ring. caymanchem.comcaymanchem.com For example, one form is labeled as 1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, indicating deuterium atoms on the phenyl ring and the methyl group of the ethyl substituent. caymanchem.comcaymanchem.com

Isotopic labeling helps researchers track metabolic pathways and improve the reliability of analytical methods for detecting and quantifying this compound in forensic and clinical toxicology. caymanchem.comcaymanchem.com

Molecular Pharmacology and Receptor Interactions of Brorphine

Mu-Opioid Receptor (MOR) Agonism of Brorphine

This compound functions as a potent agonist at the mu-opioid receptor. scielo.org.mxusdoj.gov This interaction is central to its opioid-like effects.

In Vitro Receptor Binding Affinity and Functional Potency Studies (e.g., EC50, Emax)

In vitro studies utilizing radioligand binding assays in rat brain tissue have demonstrated that this compound binds to the MOR with nanomolar affinity. ugent.benih.gov Functional characterization using cell-based assays, such as those monitoring MOR activation, indicates that this compound is a highly active MOR agonist. ugent.benih.gov

Studies have reported varying EC50 values for this compound in MOR activation assays. One cell-based assay indicated an EC50 of 30.9 nM, with an Emax of 209% relative to hydromorphone, suggesting high potency and efficacy. researchgate.net Another study using β-arrestin 2 and mini-Gαi recruitment assays reported this compound as one of the most active MOR agonists among tested analogues. ugent.benih.gov Earlier research using different assays (βarr2 enzyme fragment complementation and [35S]GTPγS) reported EC50 values of 182 ± 42 nM for βarr2 recruitment and 4.8 ± 0.41 nM for G protein recruitment. core.ac.uk

G Protein-Coupled Signaling Pathway Activation by this compound (e.g., [35S]GTPγS Assay, Adenylate Cyclase Inhibition)

Opioid receptors, including MOR, are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/Go). drugbank.comnih.gov Agonist binding triggers the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein complex and activation of downstream effectors, such as the inhibition of adenylyl cyclase. drugbank.comnih.govnih.gov

The [35S]GTPγS binding assay is a common method to assess G protein activation by GPCR agonists. nih.govmedchemexpress.com This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the activated Gα subunit, reflecting events close to the receptor. nih.gov Pharmacological characterization of this compound using the [35S]GTPγS assay revealed it to be a potent MOR agonist in terms of G protein recruitment. researchgate.net One study reported an EC50 of 4.8 nM for GTPγS binding. core.ac.ukwikipedia.orgwikiwand.com

Beta-Arrestin-2 Recruitment and Biased Agonism Analysis

Beyond G protein coupling, MOR activation can also lead to the recruitment of β-arrestin-2, a process involved in receptor desensitization and internalization. researchgate.netbinasss.sa.cr The concept of biased agonism suggests that some ligands can preferentially activate either G protein signaling or β-arrestin-2 recruitment, potentially leading to differential pharmacological effects. binasss.sa.crmdpi.com

Studies have investigated this compound's ability to recruit β-arrestin-2. Initial research suggested this compound was highly biased towards G protein signaling over β-arrestin-2 recruitment, with an EC50 of 182 nM for β-arrestin recruitment compared to 4.8 nM for GTPγS binding. core.ac.ukwikipedia.orgwikiwand.com However, a more recent study using cell-based MOR activation assays (β-arrestin 2 and mini-Gαi recruitment) found no significant in vitro biased agonism for this compound compared to hydromorphone. ugent.benih.govcore.ac.uk This discrepancy highlights the importance of assay methodology in assessing biased agonism.

Interaction with Other Opioid Receptors (e.g., Kappa-Opioid Receptor (KOR) Partial Agonism)

While primarily known for its MOR activity, research has also explored this compound's interactions with other opioid receptor subtypes, including the kappa-opioid receptor (KOR). The KOR system is involved in various physiological effects, including analgesia, dysphoria, and stress responses. frontiersin.orgresearchgate.net

Pharmacological characterization using the [35S]GTPγS assay has indicated that this compound acts as a weak, partial agonist at the KOR. researchgate.net This suggests that while this compound can bind to and partially activate the KOR, its efficacy at this receptor is considerably lower than at the MOR.

Comparative Receptor Pharmacology of this compound with Established Opioids (e.g., Morphine, Fentanyl, Nitazenes, U-Compounds)

Comparing the receptor pharmacology of this compound to established opioids provides context for its potential effects and risks. This compound is often compared to opioids like morphine and fentanyl due to its potent MOR agonism. unodc.orgscielo.org.mxusdoj.gov

In terms of MOR potency, this compound is generally considered more potent than morphine. unodc.orgscielo.org.mxresearchgate.net Comparisons to fentanyl show varying results, with some reports indicating comparable or slightly lower potency than fentanyl, while others suggest it can be less potent. unodc.orgresearchgate.net For instance, one study reported this compound's MOR binding affinity to be comparable to morphine and fentanyl. researchgate.netnih.gov However, in forskolin-stimulated cAMP accumulation assays (reflecting G protein activation), nitazene (B13437292) analogs demonstrated greater functional potencies (pM) compared to this compound and other compounds (nM). researchgate.netnih.gov

This compound belongs to the piperidine (B6355638) benzimidazolone class of synthetic opioids, distinct from fentanyl analogs and nitazenes (2-benzyl benzimidazole (B57391) opioids). unodc.orgscielo.org.mxservice.gov.uk While fentanyl and its analogs have historically dominated the NSO market, there has been a shift towards non-fentanyl compounds like this compound. researchgate.netnih.govservice.gov.uk U-compounds, such as U-47700, represent another class of non-fentanyl synthetic opioids with MOR agonist activity. scielo.org.mxresearchgate.netnih.gov

The following table summarizes some comparative in vitro data:

| Compound | Target Receptor | Assay Type | EC50 (nM) | Emax (% relative to reference) | Reference Compound |

|---|---|---|---|---|---|

| This compound | MOR | Activation Assay | 30.9 | 209 | Hydromorphone |

| This compound | MOR | [35S]GTPγS Binding | 4.8 | Not specified | Not specified |

| This compound | MOR | β-arrestin Recruitment | 182 | Not specified | Not specified |

| Morphine | MOR | [35S]GTPγS Binding | 346.63 | 42.51 | DAMGO |

| Fentanyl | MOR | [35S]GTPγS Binding | 0.10 | 98 | DAMGO |

| Hydromorphone | MOR | βarr2 Recruitment | Not specified | 100 | Hydromorphone |

Note: Data compiled from various sources and assay conditions may vary, impacting direct comparisons. researchgate.netcore.ac.ukwikipedia.orgwikiwand.comnih.govnih.govwho.int

In Vivo Pharmacological Characterization in Animal Models

In vivo studies using animal models, primarily rodents, have been conducted to characterize the pharmacological effects of this compound. These studies aim to translate the in vitro receptor interactions into observable physiological responses.

Consistent with its potent MOR agonism, in vivo studies in animals have shown that this compound produces analgesic effects. usdoj.gov In mouse experiments, this compound induced high levels of antinociception, comparable to or exceeding that of some analogues. unodc.orgugent.benih.govmdpi.com Studies investigating the effects of this compound on respiratory changes in mice have shown pronounced respiratory depressant effects. unodc.orgugent.benih.gov

Comparative in vivo studies have examined this compound alongside other synthetic opioids. In rats, this compound induced opioid-like antinociception, catalepsy, and changes in body temperature, similar to other tested compounds like U-47700 and nitazenes. researchgate.netnih.gov However, nitazenes were generally more potent in producing these effects in vivo. researchgate.netnih.gov

Antinociceptive Activity Assessment

In vivo studies, primarily conducted in rodent models, have assessed this compound's antinociceptive (pain-relieving) activity. Consistent with its MOR agonist profile, this compound has been shown to produce analgesic effects in animals. usdoj.gov

In mouse experiments, this compound induced high levels of antinociception. unodc.org Comparative studies in rats using assays such as the hot plate test have evaluated this compound's antinociceptive potency relative to other opioids. While specific ED₅₀ values can vary between studies and methodologies, research suggests that this compound demonstrates significant antinociceptive potency in rodents. nih.gov

Data from comparative neuropharmacology studies in male Sprague-Dawley rats indicated that this compound's in vivo potency for antinociception was slightly less than that of fentanyl but still considerably higher than that of morphine. nih.gov For instance, one study reported an ED₅₀ value for this compound in the discriminative stimulus effects assessment in morphine-trained rats that was in a similar range to the potency for catalepsy observed in another study nih.gov.

Discriminative Stimulus Effects in Rodent Models

The discriminative stimulus effects of opioids are commonly assessed in animals, particularly rodents, trained to discriminate the effects of a known opioid (such as morphine) from a vehicle. This testing paradigm provides insight into the subjective effects of a substance and its potential for abuse liability by determining if the novel compound produces internal states similar to the training drug. usdoj.govnih.govunife.it

Studies in rats trained to discriminate morphine have shown that this compound fully substituted for the discriminative stimulus effects of morphine. www.gov.ukusdoj.govservice.gov.uk This indicates that this compound produces internal cues that are perceived by the animal as being similar to those produced by morphine, suggesting a shared mechanism of action, likely through MOR activation. usdoj.govnih.gov

One study specifically evaluated the discriminative stimulus effects of this compound in morphine-trained rats and reported an ED₅₀ value of 0.16 mg/kg. nih.gov This potency was noted to be in the same range as the potency observed for catalepsy in the same study. nih.gov

Respiratory Modulatory Effects and Naloxone (B1662785) Sensitivity in Animal Models

Opioid agonists, particularly those acting on the MOR, are known to cause respiratory depression, a potentially life-threatening side effect. usdoj.govfederalregister.govnih.govbiorxiv.org Research in animal models has investigated the effects of this compound on respiration and the effectiveness of naloxone, a common opioid receptor antagonist, in reversing these effects. unodc.orgbiorxiv.orgmdpi.com

Studies in mice have shown that this compound can produce pronounced respiratory depressant effects. unodc.org These findings align with the understanding that MOR activation can lead to the inhibition of brainstem respiratory networks, resulting in reduced respiratory rate and potential hypoventilation. nih.govbiorxiv.org

The sensitivity of this compound-induced respiratory effects to reversal by naloxone has also been examined in animal models. Research suggests that this compound-induced respiratory depression can be reversed by opioid receptor antagonists like naloxone. unodc.org However, the effectiveness and required dose of naloxone to counteract the effects of potent synthetic opioids, including this compound and its analogues, can vary. unodc.orgmdpi.com Some studies on potent fentanyl analogues have indicated that higher and/or repeated doses of naloxone may be required for effective reversal compared to morphine-induced respiratory depression. mdpi.com While specific data on naloxone sensitivity for this compound itself in reversing respiratory depression is less extensively detailed in the provided sources compared to its analogues, the general principle of MOR-mediated respiratory depression being reversible by naloxone applies. unodc.orgnih.govbiorxiv.org Studies on this compound analogues have observed differences in sensitivity to naloxone regarding their respiratory depressant effects. unodc.org

Summary of In Vivo Potency (Selected Studies in Rodents)

| Effect | Species/Model | ED₅₀ (mg/kg) | Comparison Opioid (Potency) | Source |

| Antinociception | Mouse | Not specified | This compound induced high levels | unodc.org |

| Antinociception | Rat (Hot Plate) | Slightly less potent than fentanyl, much more potent than morphine | Fentanyl, Morphine | nih.gov |

| Discriminative Stimulus | Rat (Morphine-trained) | 0.16 | Similar range to catalepsy potency | nih.gov |

| Discriminative Stimulus | Rat (Morphine-trained) | Fully substituted for morphine effects | Morphine | www.gov.ukusdoj.govservice.gov.uk |

| Respiratory Depression | Mouse | Not specified | Pronounced effects | unodc.org |

Note: ED₅₀ values can vary based on the specific assay, species, strain, route of administration, and experimental conditions.

In Vitro Receptor Binding and Functional Activity

| Receptor | Assay Type | Activity | Potency (e.g., EC₅₀) | Comparison Opioid (Potency) | Source |

| MOR | Cell-based activation (e.g., [³⁵S]-GTPγS) | Agonist | High potency (e.g., 30.9 nM) | Comparable or slightly lower than fentanyl, ~13x more potent than morphine | researchgate.netresearchgate.netfederalregister.gov |

| KOR | [³⁵S]-GTPγS | Partial Agonist | Weak | N/A | researchgate.net |

Computational Chemistry and Molecular Modeling of Brorphine Receptor Interactions

Application of Quantum Mechanics in Ligand-Receptor Binding Studies

Quantum mechanics (QM) based approaches are valuable for accurately describing the electronic behavior and structure of molecules, offering promising potential in predicting ligand-protein binding affinity mdpi.comfrontiersin.org. While traditional QM calculations can be computationally demanding, methods like the fragment molecular orbital (FMO) method have gained application in drug design by reducing computational costs mdpi.com. QM methods can be integrated into computational workflows to enhance the accuracy of predicted interactions at the binding site, particularly for characterizing non-covalent interactions such as van der Waals forces, hydrogen bonding, and electrostatics that dominate small molecule-receptor binding frontiersin.orgnih.gov.

In the context of ligand-receptor binding studies, QM calculations can contribute to determining the gas-phase potential energy of the ligand and the receptor, as well as their complex mdpi.com. This provides a more accurate representation of the electronic structure and polarization effects at the binding interface compared to classical force fields rsc.org. Furthermore, QM-based approaches can be used to calculate the deformation energy of the ligand, which is the energy required for the ligand to adopt the conformation it takes when bound to the receptor mdpi.com. By incorporating QM into the calculation of interaction energies and conformational sampling, a more accurate estimation of binding free energy can be achieved frontiersin.orgnih.gov.

Molecular Dynamics Simulations for Conformational Analysis and Binding Modes

Molecular dynamics (MD) simulations are a critical computational technique that bridges the gap between static structural information and the dynamic behavior of biological systems, enabling the visualization of ligand binding events, receptor conformational changes, and the activation of intracellular signaling partners escholarship.orgnih.gov. For opioid receptors, MD simulations can provide atomic-level insights into the interactions between ligands like Brorphine and the receptor, characterizing hydrogen bonding, stacking contacts, and salt bridges that underlie binding affinity and kinetics nih.govfda.gov.

MD simulations allow for the exploration of different binding poses and the assessment of their stability over time researchgate.net. Enhanced simulation approaches, such as metadynamics, have been applied to study the dissociation pathways of opioids from the mu-opioid receptor and to approximate residence times fda.gov. These simulations can reveal how ligands interact with conserved residues within the binding pocket and how these interactions influence the receptor's conformational dynamics, including the crucial outward motion of transmembrane helix 6 (TM6) associated with activation mdpi.comnih.gov.

Studies utilizing MD simulations have investigated the binding mechanisms of various synthetic opioids at the MOR, comparing and evaluating possible binding conditions and characterizing the free energy landscapes of ligand conformations morressier.com. This approach can help to understand how different ligands, even those sharing a similar scaffold like this compound and SR-17018, may exhibit different binding mechanisms and potentially varied pharmacological profiles morressier.com.

In Silico Prediction of this compound Analogues’ Pharmacological Profiles

In silico methods, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking, are increasingly applied for the rapid screening and assessment of novel psychoactive substances (NPS), including this compound and its analogues unife.itherts.ac.uk. These computational tools can help predict the potential pharmacological profiles of emerging compounds in the absence of extensive experimental data nih.govherts.ac.uk.

Molecular docking is a widely used in silico technique to predict the binding mode and affinity of ligands to a target receptor chemrxiv.orgplos.org. By docking this compound analogues into the known structures of opioid receptors, particularly the mu-opioid receptor, researchers can estimate their potential binding strength and explore likely interaction patterns plos.orgherts.ac.uk. This can provide an initial indication of whether an analogue is likely to act as an agonist or antagonist and its potential potency nih.gov.

Furthermore, in silico approaches can be used to predict the ADMET properties of this compound analogues, providing insights into their potential pharmacokinetic and toxicological profiles unife.it. While in silico ADMET predictions offer a rapid screening method, their results are often compared with in vitro and in vivo data for validation unife.it. Studies have applied in silico ADMET prediction to compare the toxicological effects of this compound and its analogues with other opioids like fentanyl unife.it.

Structure-Based Drug Design Principles Applied to this compound Scaffolds

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target receptor to guide the design of potential ligands with desired properties nih.govbiosolveit.de. Given that this compound possesses a distinct piperidine (B6355638) benzimidazolone scaffold usdoj.govnih.gov, SBDD principles can be applied to design novel analogues with modified binding affinities, selectivity for different opioid receptor subtypes (mu, delta, kappa), or altered functional profiles, such as biased signaling frontiersin.orgelifesciences.orgrsc.orgresearchgate.netmdpi.com.

Crystal structures of opioid receptors, including the mu-opioid receptor, provide a solid basis for SBDD efforts escholarship.orgfrontiersin.orgnih.gov. By analyzing the interactions of known ligands within the binding pocket, researchers can identify key residues and subpockets that are critical for binding and activation nih.govresearchgate.netelifesciences.org. This structural information can then be used to inform the design of new molecules based on the this compound scaffold.

SBDD approaches can involve techniques like molecular docking and molecular dynamics simulations to evaluate how modifications to the this compound structure might affect its binding pose, affinity, and interactions with the receptor nih.govmdpi.comelifesciences.org. Scaffold hopping, a strategy within SBDD, could potentially be applied to the this compound scaffold to explore structurally distinct core motifs that retain similar desired pharmacological properties while potentially overcoming limitations of the original scaffold herts.ac.ukbiosolveit.de. By computationally docking libraries of designed analogues and evaluating their predicted interactions and binding energies, promising candidates can be prioritized for synthesis and experimental testing nih.govnih.gov. This iterative process of design, prediction, synthesis, and testing is fundamental to SBDD and can be applied to the this compound scaffold to develop a deeper understanding of its structure-activity relationships at opioid receptors and to potentially design novel compounds with tailored pharmacological profiles.

Metabolic Pathways and Biotransformation of Brorphine

In Vitro Metabolic Studies Using Human Liver Microsomes (e.g., Pooled Human Liver Microsome Assay)

In vitro metabolic studies using pooled human liver microsomes (pHLM) have been instrumental in identifying the initial phase I metabolic pathways of brorphine. researchgate.netnih.govnih.govresearchgate.net These assays simulate hepatic metabolism and allow for the characterization of metabolites formed by enzymatic reactions. Studies employing pHLM have identified several distinct phase I metabolites of this compound. researchgate.netnih.gov One study reported the generation of six distinct in vitro phase I metabolites using a pooled human liver microsome assay. researchgate.netnih.gov Another study using pHLM identified 12 phase I metabolites. unibo.it The most prominent in vitro metabolic pathway observed in pHLM studies is hydroxylation. researchgate.netnih.gov Other transformations observed include N-debenzylation (followed by hydroxylation), hydroxylations on the benzimidazol-2-one (B1210169) and piperidine (B6355638) rings, O-methylation of hydroxylated metabolites, and oxidation of the piperidine moiety. who.int

Identification of Phase I and Phase II Metabolites

This compound undergoes both phase I and phase II metabolic transformations. Phase I reactions primarily involve oxidation, reduction, and hydrolysis, while phase II reactions involve conjugation with endogenous compounds like glucuronic acid or sulfate. frontiersin.org Studies have identified a significant number of metabolites in both in vitro and in vivo settings. In forensic urine samples, up to 14 distinct metabolites have been identified, while in blood, four metabolites were found. researchgate.netnih.gov In vitro studies with pHLM have identified up to 20 phase I and 6 phase II metabolites. univpm.it

The main metabolic pathways identified for this compound include aromatic and aliphatic hydroxylations, N-dealkylation, N-oxidation, and combinations of these processes. researchgate.net Extensive glucuronidation or sulfation of this compound and its phase I metabolites has also been observed. researchgate.net

Hydroxylation Pathways

Hydroxylation is a significant phase I metabolic pathway for this compound. researchgate.netnih.govcfsre.org This process involves the addition of a hydroxyl group to the this compound molecule. Hydroxylation can occur at various positions on the this compound structure, including the benzimidazol-2-one and piperidine rings. who.int Hydroxylated metabolites have been detected in both in vitro human liver microsome assays and in vivo in biological samples from individuals who have used this compound. who.intnih.gov

N-Dealkylation Pathways

N-dealkylation is another important metabolic pathway for this compound, involving the removal of an alkyl group from a nitrogen atom. researchgate.netnih.govunife.itresearchgate.net This reaction can occur at the piperidine ring. univpm.it N-dealkylation of this compound has been confirmed in both in vitro and in vivo studies. nih.govunife.itresearchgate.net The N-dealkylated metabolite is considered a common metabolite for this compound and its analogues. unife.it

N-Oxidation Pathways

N-oxidation, the addition of an oxygen atom to a nitrogen atom, is also a metabolic pathway for this compound. researchgate.netnih.gov This reaction can lead to the formation of N-oxide derivatives. In vivo studies have indicated that N-oxidation is a prominent metabolic pathway, with the most prominent in vivo metabolite being formed by N-oxidation. researchgate.netnih.gov

In Vivo Metabolite Profiling in Biological Matrices from Forensic Cases (e.g., Urine, Blood, Serum)

Analysis of biological matrices such as urine, blood, and serum from forensic cases has provided valuable insights into the in vivo metabolism of this compound in humans. researchgate.netnih.govnih.gov These studies confirm the presence of this compound and its metabolites in individuals who have used the substance. nih.gov

In forensic urine samples, a greater number of metabolites have been identified compared to blood. researchgate.netnih.gov One study identified 14 distinct metabolites in urine samples from forensic cases, while only four metabolites were found in blood from the same cases. researchgate.netnih.gov The average concentration of this compound in blood in a study of 20 forensic cases was 2.5 ± 3.1 ng/mL, with a median of 1.1 ng/mL. nih.gov In urine, the average concentration was 4.6 ± 7.6 ng/mL, with a median of 1.6 ng/mL. nih.gov

Metabolites detected in forensic samples include those resulting from N-dealkylation and hydroxylation. nih.govunife.itresearchgate.net The N-oxidized metabolite has been reported as the most prominent in vivo metabolite. researchgate.netnih.gov The identification of these metabolites in biological fluids is crucial for confirming this compound exposure in forensic toxicology. nih.govnih.gov

Here is a summary of metabolite detection in different matrices:

| Biological Matrix | Number of Metabolites Identified (Approximate) | Key Metabolic Pathways Observed |

| Urine | 14 researchgate.netnih.gov | N-oxidation (most prominent), Hydroxylation, N-dealkylation, Glucuronidation, Sulfation researchgate.netnih.govunivpm.it |

| Blood | 4 researchgate.netnih.gov | Hydroxylation, N-dealkylation nih.govunife.itresearchgate.net |

| Serum | This compound and a hydroxy-metabolite nih.gov | Hydroxylation who.intnih.gov |

| pHLM (in vitro) | 6 researchgate.netnih.gov to 20 (Phase I) + 6 (Phase II) univpm.it | Hydroxylation (most prominent), N-debenzylation, N-dealkylation, N-oxidation, O-methylation, Oxidation of piperidine moiety, Glucuronidation, Sulfation researchgate.netnih.govwho.intunivpm.it |

Role of Deuterated Analogues in Metabolic Pathway Elucidation

Deuterated analogues of drugs, such as this compound-d7, are valuable tools in drug metabolism studies and forensic toxicology. bioscientia.de Deuterium (B1214612) is a stable isotope of hydrogen, and replacing hydrogen atoms with deuterium at specific positions in a molecule can affect its metabolic rate due to the kinetic isotope effect. bioscientia.defrontiersin.orgnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly in oxidative reactions catalyzed by cytochrome P450 enzymes. bioscientia.denih.gov

This compound-d7, where seven hydrogen atoms are replaced with deuterium, is used to enhance metabolic stability and reduce first-pass metabolism in research settings. This allows for better tracking of the parent compound and its metabolites. Deuterium labeling helps in mapping metabolic pathways by revealing primary metabolic routes like hydroxylation and N-dealkylation. It is particularly useful in forensic and clinical research for tracking metabolic pathways and improving detection in biological samples through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of deuterated internal standards is also common in quantitative analysis of drugs and their metabolites in biological matrices. ojp.gov

Advanced Analytical Methodologies for Brorphine Detection and Quantification

Chromatographic Techniques for Brorphine Analysis

Chromatographic techniques, often coupled with mass spectrometry, are fundamental for separating this compound from complex matrices and providing both qualitative and quantitative information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS/MS, LC-QQQ-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the detection and quantification of this compound, especially in biological samples like blood, urine, and oral fluid. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net LC-MS/MS, utilizing tandem mass spectrometry, provides high sensitivity and specificity by monitoring specific fragmentation patterns of the target analyte. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net This is particularly important in complex biological matrices where interfering substances may be present.

High-resolution mass spectrometry (HRMS), such as LC-HRMS or LC-QToF-MS, offers accurate mass measurements, which are invaluable for the identification of this compound and its metabolites. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.gov LC-HRMS has been used for the quantification of this compound in serum. mdpi.comresearchgate.netnih.gov LC-QToF-MS has been applied to determine this compound's metabolites in blood and urine. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net

Liquid chromatography-tandem quadrupole mass spectrometry (LC-QQQ-MS) is employed for the quantitative analysis of this compound, offering robust and sensitive detection limits. researchgate.netresearchgate.netoup.comscispace.com Methods utilizing LC-MS/MS have been developed and validated for the quantification of this compound in oral fluid, demonstrating good linearity, accuracy, and precision. mdpi.comresearchgate.net For instance, a method using fabric phase sorptive extraction (FPSE) coupled with LC-MS/MS for this compound quantification in oral fluid showed linearity between 0.05 and 50 ng/mL, with a limit of quantification (LOQ) of 0.05 ng/mL and a limit of detection (LOD) of 0.015 ng/mL. mdpi.comresearchgate.net

Quantitative analysis of this compound in forensic casework has been performed using LC-MS/MS, with reported average concentrations in blood and urine from authentic cases. researchgate.netnih.govcfsre.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another technique utilized for the analysis and identification of this compound, particularly in powder exhibits and for chemical characterization. mdpi.comresearchgate.netresearchgate.netnih.govugent.be GC-MS involves the separation of volatile or semi-volatile compounds by gas chromatography, followed by detection and identification based on their mass spectra. cfsre.orgunodc.orgunodc.org While LC-MS is often preferred for less volatile or thermally labile compounds like this compound, GC-MS can still provide valuable confirmatory data and be part of a comprehensive analytical approach. mdpi.comresearchgate.netresearchgate.net Sample preparation methods like acid/base extraction have been used prior to GC-MS analysis of this compound. cfsre.org

Liquid Chromatography-Diode Array Detection (LC-DAD)

Liquid chromatography coupled with diode array detection (LC-DAD) is a technique that provides UV-Vis spectral information in addition to chromatographic separation. mdpi.comresearchgate.netresearchgate.netugent.be LC-DAD can be used for the detection and tentative identification of this compound based on its retention time and UV absorption spectrum. mdpi.comresearchgate.net While less specific than mass spectrometry, LC-DAD can be a useful screening tool and can complement MS data, especially when analyzing samples with sufficient concentration of the analyte. scilit.comacs.org LC-DAD has been applied for the chemical characterization of this compound. researchgate.netnih.govugent.be

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure of this compound, essential for definitive identification and characterization. mdpi.comresearchgate.netresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. mdpi.comresearchgate.netresearchgate.netbccdc.ca FT-IR spectroscopy can be used to identify this compound by comparing its unique infrared spectrum to a reference spectrum. mdpi.comresearchgate.netugent.be This technique provides information about the functional groups present in the molecule and is valuable for confirming the identity of seized substances. mdpi.comresearchgate.netugent.benih.gov FT-IR analysis has been performed as part of the chemical characterization of this compound in powder samples. researchgate.netnih.govugent.be Point-of-care FT-IR spectroscopy is also used in some drug checking services for the detection of substances like this compound. bccdc.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is a powerful technique for the complete structural elucidation of organic compounds like this compound. mdpi.comresearchgate.netresearchgate.netmdpi.comrsc.orgpolicija.si NMR provides detailed information about the chemical environment of hydrogen (1H) and carbon (13C) atoms within the molecule, allowing for the determination of its connectivity and three-dimensional structure. mdpi.comresearchgate.netresearchgate.netmdpi.comrsc.orgpolicija.si

1H-NMR spectroscopy provides signals corresponding to the different types of hydrogen atoms in the molecule, their relative numbers, and their coupling interactions with neighboring hydrogen atoms. mdpi.comresearchgate.netmdpi.comrsc.org 13C-NMR spectroscopy provides signals for each unique carbon atom in the molecule. mdpi.comresearchgate.netmdpi.comrsc.org

NMR spectroscopy, including both 1H and 13C NMR, has been used to confirm the structure of this compound. researchgate.netresearchgate.netnih.govdntb.gov.uasciencegate.app Detailed NMR data assignments are crucial for the definitive identification of this compound and differentiation from structurally similar compounds. mdpi.comresearchgate.netmdpi.comrsc.org

Compounds Mentioned and PubChem CIDs:

Innovative Sample Preparation Techniques

Effective sample preparation is a critical step in the analytical workflow for detecting and quantifying this compound in complex biological matrices. Traditional methods such as liquid-liquid extraction (LLE) and protein precipitation (PP) have been employed researchgate.netcfsre.orgnih.gov. However, these techniques can be time-consuming, require relatively large sample volumes, and may involve the use of significant amounts of organic solvents, which is not in line with the principles of green analytical chemistry nih.gov.

Innovative microextraction techniques offer potential advantages, including reduced sample volume, lower solvent consumption, and improved extraction efficiency. One such technique that has been applied to the analysis of this compound is Fabric Phase Sorptive Extraction (FPSE) mdpi.comresearchgate.netnih.gov.

FPSE is an equilibrium-based microextraction technique that utilizes a flexible fabric coated with a sol-gel derived sorbent material nih.govgoogle.commdpi.com. This approach allows for a high surface area for extraction while retaining the flexibility of the fabric google.com. The sorbent material can be tailored with different functionalities to target specific analytes or provide a general sorbent medium google.com.

A method employing FPSE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed and validated for the quantification of this compound in oral fluid mdpi.comresearchgate.netnih.gov. In this method, oral fluid samples undergo centrifugation and protein precipitation with acetonitrile (B52724) before being subjected to FPSE . The this compound is sorbed onto a polyethylene (B3416737) glycol (PEG 300) coated fabric phase for a specified time under gentle stirring researchgate.net. Following extraction, back extraction is performed using a small volume of methanol (B129727) .

This FPSE-based method for this compound in oral fluid demonstrated good performance characteristics during validation. The linearity ranged from 0.05 to 50 ng/mL with a coefficient of determination (R²) of 0.9993 mdpi.comresearchgate.net. Accuracy, expressed as recovery, was between 65% and 75% mdpi.comresearchgate.net. Intra- and inter-day precision, measured as relative standard deviation (% RSD), ranged from 6.4% to 9.9% mdpi.comresearchgate.net. The limits of detection (LOD) and quantification (LOQ) were determined to be 0.015 ng/mL and 0.05 ng/mL, respectively mdpi.comresearchgate.net. The analyte showed good post-preparative stability, remaining above 95% after two and four weeks when stored at -20 °C mdpi.comresearchgate.net. No matrix interferences or carryover were observed mdpi.comresearchgate.net. This study represents the first reported application of FPSE for the determination of a novel psychoactive substance like this compound, highlighting its potential as a simple, rapid, sensitive, and effective sample preparation technique for routine analysis mdpi.comresearchgate.netnih.gov.

Another microextraction approach, liquid-phase microextraction (LPME) in a 96-well format, has been explored for the high-throughput quantification of related benzimidazole (B57391) opioid analogs and this compound in dried blood spots (DBS) nih.govsciex.com. This technique involves extracting analytes from diluted blood across a thin organic liquid membrane into an aqueous acceptor solution nih.gov. This method has shown high extraction yields and is suitable for forensic analysis requiring high throughput nih.gov.

Development and Validation of Analytical Methods for this compound and Metabolites in Research Samples

The development and validation of robust analytical methods are essential for the reliable detection and quantification of this compound and its metabolites in various research samples, including biological specimens from forensic casework and in vitro metabolism studies researchgate.netcfsre.org. Liquid chromatography coupled with mass spectrometry (LC-MS) techniques, particularly LC-MS/MS and high-resolution mass spectrometry (LC-HRMS), are the predominant analytical platforms used for this purpose researchgate.netmdpi.comcfsre.orgresearchgate.netnih.govfrontiersin.org.

Several analytical procedures involving LC-MS/MS have been reported for the quantification of this compound in conventional biological specimens such as blood, serum, and urine researchgate.netmdpi.comresearchgate.net. These methods typically involve sample preparation steps like LLE or PP followed by chromatographic separation on a C18 column and detection using multiple reaction monitoring (MRM) in positive electrospray ionization mode researchgate.netcfsre.orgnih.gov.

Research findings from forensic casework have provided valuable data on this compound concentrations in biological samples. In a study involving 20 authentic forensic cases, this compound was confirmed in blood and urine samples researchgate.netcfsre.org. The average concentration of this compound in blood was reported as 2.5 ± 3.1 ng/mL, with a median of 1.1 ng/mL and a range of 0.1–10 ng/mL researchgate.netcfsre.org. In urine, the average concentration was 4.6 ± 7.6 ng/mL, with a median of 1.6 ng/mL and a range of 0.2–23 ng/mL researchgate.netcfsre.org. These findings highlight the concentrations encountered in real-world scenarios and underscore the need for sensitive analytical methods.

Metabolism studies, both in vivo and in vitro, are crucial for identifying and characterizing this compound metabolites, which are also of analytical interest in research samples researchgate.netcfsre.orgresearchgate.net. Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and LC-HR-MS/MS have been employed for the detection of this compound metabolites researchgate.netcfsre.orgresearchgate.netnih.gov. Metabolism studies have indicated that this compound undergoes N-dealkylation and hydroxylation researchgate.netcfsre.org. In a serum sample from a patient, this compound and a hydroxy-metabolite were detected using an LC-HRMS screening method researchgate.netnih.gov.

The validation of analytical methods for this compound and its metabolites in research samples involves assessing parameters such as linearity, accuracy, precision, limits of detection and quantification, selectivity, matrix effects, and stability mdpi.comresearchgate.netsciex.com. For instance, a validated LC-MS/MS method for this compound in dried blood spots demonstrated good quantitative performance with precision (%CV) below 15% and accuracy (%bias) below 19% at a concentration of 1 ng/mL sciex.com. Linearity with R² values greater than 0.990 was observed across the calibration range of 1 to 50 ng/mL sciex.com. The LOD and LOQ for this method were 0.3–0.5 ng/mL and 1 ng/mL, respectively, using a small blood sample volume sciex.com.

The continuous emergence of new synthetic opioids necessitates ongoing development and validation of analytical methods to ensure their effective identification and quantification in research and forensic settings unodc.orgunito.it. Laboratories are encouraged to consider routine screening processes that can effectively identify novel synthetic opioids like this compound and its analogues unodc.org.

Table: Analytical Method Validation Parameters for this compound in Oral Fluid (FPSE-LC-MS/MS)

| Parameter | Value | Units |

| Linearity Range | 0.05 – 50 | ng/mL |

| R² | 0.9993 | - |

| Bias | 12.0 – 16.8 | % |

| Intra-Day Precision | 6.4 – 9.9 | % RSD |

| Inter-Day Precision | 6.4 – 9.9 | % RSD |

| Accuracy (Recovery) | 65 – 75 | % |

| LOD | 0.015 | ng/mL |

| LOQ | 0.05 | ng/mL |

| Post-prep Stability | > 95 (4 weeks) | % |

Note: Data compiled from references mdpi.comresearchgate.net.

Table: this compound Concentrations in Forensic Casework Samples

| Matrix | Average Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) |

| Blood | 2.5 ± 3.1 | 1.1 | 0.1 – 10 |

| Urine | 4.6 ± 7.6 | 1.6 | 0.2 – 23 |

Note: Data compiled from references researchgate.netcfsre.org.

Mechanistic Toxicology of Brorphine at the Cellular Level

In Vitro Assessment of Genotoxicity (e.g., Mammalian Cell Micronucleus (MN) Test in Human Lymphoblastoid TK6 Cells)

In vitro studies, such as the Mammalian Cell Micronucleus (MN) test in human lymphoblastoid TK6 cells, are employed to evaluate the genotoxic potential of Brorphine and its analogues. The MN test is a widely used method to detect chromosomal damage, including both structural and numerical aberrations. mdpi.comresearchgate.netnih.gov

A study investigating the genotoxicity of this compound and four analogues (Orphine, Fluorphine, Chlorphine (B10827518), and Iodorphine) using a flow cytometric protocol of the MN test in TK6 cells found varying results among the compounds. mdpi.comresearchgate.netnih.gov While Fluorphine, Chlorphine, and Iodorphine showed a statistically significant increase in micronuclei, indicating the ability to induce chromosomal damage, this compound and Orphine did not show such an increase under the tested conditions. mdpi.comresearchgate.netnih.gov

To further explore the potential genotoxic hazard posed by metabolites, this compound and Orphine were also tested in the presence of an exogenous metabolic activation system (S9 mix). mdpi.comresearchgate.netnih.gov Even with metabolic activation, no statistically significant increase in micronuclei frequency was detected for this compound or Orphine. mdpi.comresearchgate.netnih.gov

These findings suggest that, in this specific in vitro model, this compound itself did not demonstrate genotoxic potential in terms of inducing chromosomal aberrations. However, the study highlights that genotoxic effects can vary among structurally related analogues, emphasizing the need to test individual compounds within a class. mdpi.com

Data from an in vitro mammalian cell micronucleus test in human lymphoblastoid TK6 cells:

| Compound | Metabolic Activation (S9 mix) | Statistically Significant MNi Increase |

| This compound | Absent | No |

| Orphine | Absent | No |

| Fluorphine | Absent | Yes |

| Chlorphine | Absent | Yes |

| Iodorphine | Absent | Yes |

| This compound | Present | No |

| Orphine | Present | No |

Investigation of Apoptotic Pathways Induced by this compound and Analogues

Apoptosis, or programmed cell death, is a critical cellular process that can be modulated by various chemical compounds mhmedical.comnih.gov. Investigations into the apoptotic pathways induced by this compound and its analogues are part of understanding their cellular toxicity.

In the study utilizing TK6 cells for genotoxicity assessment, the induction of apoptosis was also evaluated to help select appropriate concentrations for the micronucleus test. mdpi.commdpi.com The evaluation of the apoptotic process using double-staining with Annexin V and Propidium Iodide (PI) showed that Orphine induced apoptosis at higher concentrations (75 and 100 µM), resulting in their exclusion from the MN test concentrations. mdpi.com For this compound, Chlorphine, Iodorphine, and Fluorphine, the increase in the percentage of apoptotic cells did not exceed double the levels observed in control cultures within the tested concentration ranges used for the MN test. mdpi.com

While this specific study primarily used apoptosis assessment as a criterion for concentration selection in the genotoxicity test, it indicates that some this compound analogues can induce apoptosis at certain concentrations. Further dedicated research would be needed to fully elucidate the specific apoptotic pathways (e.g., intrinsic or extrinsic pathways, involvement of caspases, etc.) modulated by this compound and its analogues.

Cellular Mechanisms of Toxicity: Receptor-Mediated vs. Non-Receptor Mediated Modulation

The cellular mechanisms of toxicity for this compound can involve both receptor-mediated and potentially non-receptor-mediated modulation. This compound is known to be a potent full agonist at the μ-opioid receptor (MOR). usdoj.govunodc.orgfederalregister.gov The interaction with MOR is a primary mechanism underlying its opioid effects, including analgesia and respiratory depression. usdoj.govunodc.orgfederalregister.gov

In vitro studies have confirmed that this compound binds to and activates MOR. usdoj.govfederalregister.gov Cell-based assays, such as the [³⁵S]GTPγS assay and β-arrestin-2 recruitment assays, have demonstrated this compound's efficacy as a MOR agonist. federalregister.govugent.benih.gov this compound's activation of MOR has also been shown to involve the recruitment of beta-arrestin-2, a protein implicated in the regulation of opioid receptor signaling and associated with adverse effects of MOR activation. federalregister.gov

While the primary mechanism of action is MOR agonism, the potential for non-receptor-mediated toxicity should also be considered in a comprehensive toxicological assessment. Some studies on opioids have explored non-receptor-mediated effects on cellular processes nih.gov. However, specific research detailing non-receptor-mediated cellular toxicity mechanisms for this compound is limited in the provided search results. The observed cytotoxic and cytostatic effects in in vitro studies, even at concentrations not inducing significant apoptosis in some cases, might warrant further investigation into potential non-receptor-mediated mechanisms or alternative forms of cell death or cellular dysfunction. mdpi.commdpi.com

Data on this compound's activity at the μ-opioid receptor:

| Assay Type | Finding |

| Cell-based MOR activation assay | Potent full agonist, EC₅₀ = 30.9 nM, Emax = 209% relative to hydromorphone researchgate.net |

| [³⁵S]GTPγS cell-based assay | Acts as a μ-opioid receptor agonist federalregister.gov |

| Beta-arrestin-2 recruitment assay | Involved in the activation of μ-opioid receptor federalregister.govugent.benih.gov |

| Radioligand binding assays (rat brain tissue) | Binds to MOR with nM affinity ugent.benih.gov |

Impact of Metabolites on Cellular Toxicity Profiles

The metabolism of this compound can lead to the formation of various metabolites, which may have their own cellular toxicity profiles. In vitro and in vivo metabolism studies have been conducted to identify this compound metabolites. researchgate.netresearchgate.net

In a study using pooled human liver microsomes, six distinct in vitro phase I metabolites of this compound were generated, with hydroxylation being the main metabolic pathway observed in vitro. researchgate.net Forensic urine samples revealed 14 distinct metabolites, while blood samples contained only four. researchgate.net The most prominent in vivo metabolite was formed by N-oxidation. researchgate.net

The genotoxicity study using TK6 cells also assessed the potential genotoxic hazard of this compound metabolites by including an exogenous metabolic activation system (S9 mix). mdpi.comresearchgate.netnih.gov As mentioned earlier, no statistically significant increase in micronuclei frequency was detected for this compound in the presence of S9 mix, suggesting that the tested metabolites under these conditions did not induce chromosomal aberrations in this specific assay. mdpi.comresearchgate.netnih.gov

Future Directions and Emerging Research Avenues for Brorphine

Elucidating the Full Spectrum of Receptor Interactions and Functional Selectivity

While brorphine is known to be a potent MOR agonist, a complete understanding of its interaction profile across the entire opioid receptor family (mu, delta, kappa, and nociceptin) and other relevant targets is crucial. guidetopharmacology.orglisbonaddictions.eunih.govmdpi.com Initial reports suggested a bias towards G protein signaling over β-arrestin2 recruitment, with a reported bias factor of 4.1. guidetopharmacology.org However, a more recent study found no significant bias for this compound or several of its analogues. wikipedia.orgnih.gov Future research should employ a variety of in vitro assays, such as calcium mobilization assays, G protein activation assays (e.g., GTPγS binding or mini-Gαi recruitment), and β-arrestin2 recruitment assays, across multiple cell lines and species to definitively determine this compound's functional selectivity profile. lisbonaddictions.eunih.govacs.orgnih.govplos.orgfrontiersin.org Investigating the potential for ligand-directed functional selectivity, where the specific downstream signaling pathways activated can vary depending on the ligand, is also a critical avenue. mdpi.comnih.govplos.org Understanding these intricate receptor interactions is vital for predicting the full range of pharmacological effects and potential for adverse outcomes.

Comprehensive Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Studies

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand how this compound is absorbed, distributed, metabolized, and excreted, and how these processes relate to its effects over time. While some initial in vitro and in vivo metabolism studies have been performed, indicating N-dealkylation and hydroxylation as metabolic pathways, comprehensive PK/PD modeling is lacking. cfsre.org Future preclinical studies in relevant animal models are needed to establish robust PK/PD parameters. resed.eswho.intnih.gov This includes determining bioavailability, volume of distribution, clearance rates, and the half-life of this compound and its active metabolites. Linking these PK parameters to observed pharmacodynamic effects, such as antinociception and respiratory depression, through sophisticated modeling techniques will provide valuable insights into the time course of this compound's actions and the potential for accumulation or prolonged effects. resed.esnih.gov Such modeling is critical for understanding the relationship between exposure and response and informing risk assessments.

Exploration of this compound Analogue Diversification and its Pharmacological Implications

This compound is part of a class of piperidine (B6355638) benzimidazolone opioids, and research into its analogues is already underway. lisbonaddictions.eunih.govmdpi.comunodc.org Exploring the pharmacological implications of structural modifications to the this compound scaffold is a significant area for future research. lisbonaddictions.eunih.govmdpi.comunodc.org Studies on analogues with differing substituents, such as orphine, fluorphine, chlorphine (B10827518), and iodorphine, have shown variations in MOR binding affinity and activation potential. lisbonaddictions.eunih.govmdpi.com Chlorphine and this compound, for instance, demonstrated high levels of antinociception in preclinical models. lisbonaddictions.eunih.govmdpi.com Future research should systematically investigate the structure-activity relationships (SAR) within this class of compounds, synthesizing and evaluating a wider range of analogues with modifications at different positions of the core structure. unife.itchemrxiv.org This includes exploring the impact of variations on receptor binding profiles, functional selectivity, potency, efficacy, and metabolic pathways. Understanding how structural changes influence pharmacological properties is crucial for predicting the potential of new this compound-like compounds to emerge and for developing strategies to counteract their effects.

Computational Insights into Novel this compound Scaffold Modifications for Targeted Research

Computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can play a vital role in guiding future research on this compound and its analogues. acs.orgchemrxiv.orgelifesciences.orgnih.gov These tools can provide insights into the likely binding poses of this compound and its analogues at opioid receptors, predict the impact of structural modifications on receptor interaction and functional selectivity, and help identify promising new analogues for synthesis and biological evaluation. acs.orgchemrxiv.orgelifesciences.orgnih.gov Future research should leverage these computational methods to explore novel modifications of the this compound scaffold with the aim of designing compounds with potentially altered pharmacological profiles, such as increased G protein bias or altered metabolic pathways. Computational studies can also assist in understanding the structural determinants of functional selectivity at the MOR and other opioid receptors, contributing to the rational design of safer opioid ligands. mdpi.comacs.orgelifesciences.orgnih.govnih.gov

Q & A

Q. What validated analytical methods are recommended for detecting and quantifying Brorphine in biological matrices?

- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Key parameters include a precursor ion mass of 399.9 Da, product ions at 218.2 Da (CE: 29 V), 182.9 Da (CE: 33 V), and 104.06 Da (CE: 59 V), with dwell times of 400 ms per transition for optimal sensitivity . Confirmatory studies should cross-validate results with high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .

Q. What are the primary pharmacological targets of this compound, and how does its potency compare to traditional opioids?

- Methodological Answer : this compound acts as a μ-opioid receptor (MOR) agonist with an in vitro EC50 of 30.9 nM, making it more potent than morphine but less potent than fentanyl analogs. Experimental protocols should include competitive binding assays using [<sup>3</sup>H]-DAMGO or functional assays (e.g., cAMP inhibition) in transfected cell lines (e.g., CHO-K1) .

Q. How can researchers ensure reproducibility in synthesizing this compound for controlled studies?

- Methodological Answer : Follow strict synthetic protocols under DEA Schedule I compliance, including characterization via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC) purity checks (>98%), and mass spectrometry. Detailed synthetic procedures must be archived in supplementary materials to meet journal guidelines .

Advanced Research Questions

Q. How can conflicting data on this compound’s toxicity thresholds (e.g., 0.5–8.1 ng/mL in postmortem blood) be reconciled?

- Methodological Answer : Discrepancies arise from variations in study design (e.g., antemortem vs. postmortem sampling), co-exposure to other opioids, and analytical sensitivity. Researchers should standardize protocols using:

- Case-control cohorts with matched demographics.

- Multivariate regression to adjust for polydrug interactions.

- Toxicokinetic modeling to estimate dose-response relationships .

Q. What experimental strategies optimize detection of this compound’s biased agonism at MOR isoforms?

- Methodological Answer : Use in vitro assays comparing β-arrestin recruitment vs. G-protein activation (e.g., BRET assays). For in vivo models, employ respiratory depression measurements in rodents alongside analgesia tests (e.g., tail-flick assay) to assess functional selectivity. Cross-reference findings with structural analogs (e.g., fentanyl) to identify biased signaling pathways .

Q. How does this compound’s Schedule I classification in the U.S. impact transnational collaborative research?

- Methodological Answer : Researchers must obtain DEA Schedule I licensure for synthesis, storage, and distribution. International collaborations require compliance with the 1961 Single Convention on Narcotic Drugs and local analogs (e.g., UK Psychoactive Substances Act). Legal constraints necessitate:

- Ethical approval frameworks for human tissue studies (e.g., secondary data analysis of postmortem samples).

- Secure data-sharing agreements to comply with HIPAA and GDPR .

Q. What statistical approaches are robust for analyzing this compound’s association with polysubstance fatalities?

- Methodological Answer : Apply machine learning algorithms (e.g., random forest) to autopsy datasets to identify co-occurring substances (e.g., fentanyl, benzodiazepines). Use Fisher’s exact test for small sample sizes or logistic regression for larger cohorts. Publicly available datasets (e.g., SAMHDA) can supplement forensic casework .

Data Contradiction and Synthesis

Q. Why do in vitro receptor affinity studies (EC50 = 30.9 nM) conflict with observed in vivo lethality at lower doses?

- Methodological Answer : Differences may stem from:

- Pharmacokinetic factors : this compound’s lipophilicity enhances blood-brain barrier penetration.

- Metabolite activity : Phase I metabolites (e.g., N-dealkylated products) may exhibit higher potency.

- Allosteric modulation : Co-administered drugs may potentiate MOR activation.

- Resolution requires metabolite profiling (e.g., LC-HRMS) and in silico docking studies to assess metabolite-receptor interactions .

Ethical and Regulatory Considerations

Q. What frameworks ensure ethical procurement of this compound-related data from human subjects?

- Methodological Answer : For postmortem studies, adhere to institutional review board (IRB) protocols for secondary data use. For clinical studies, implement HIPAA-compliant anonymization and obtain informed consent for biospecimen analysis. Cochrane Review guidelines recommend systematic bias mitigation through multi-source data triangulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.